![molecular formula C11H16N2O2 B3034319 3-amino-4-methoxy-N-(propan-2-yl)benzamide CAS No. 156564-75-9](/img/structure/B3034319.png)
3-amino-4-methoxy-N-(propan-2-yl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-amino-4-methoxy-N-(propan-2-yl)benzamide can be analyzed using various methods such as IR, 1H NMR, and single crystal X-ray crystallography . These methods provide detailed information about the compound’s structure and its atomic arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-4-methoxy-N-(propan-2-yl)benzamide include a molecular weight of 166.1772 . Further properties like melting point, boiling point, and density can be determined using standard laboratory techniques.Scientific Research Applications
Structural and Vibrational Studies
An extensive theoretical study on the molecular structure and vibrational analysis of 3-amino-4-methoxy benzamide (3A4MBA) was undertaken using density functional theoretical (DFT) method . The possibility of formation of intramolecular hydrogen bonding was identified from structural parameter analysis and confirmed with the natural bond orbital (NBO), molecular electrostatic potential (MEP) and natural charge analysis .
Intramolecular Hydrogen Bonding
The harmonic oscillator model of aromaticity (HOMA) index elucidated the impact of hydrogen bonding in the ring . Intramolecular hydrogen bonding energy has been calculated from topological study . The low wavenumber vibrational modes obtained from experimental FT-Raman spectrum also supported the presence of hydrogen bonding .
Synthesis of Organic Compounds
Benzamide is the simplest aromatic carboxylic amide, which is used in the synthesis of various organic compounds . Benzamide is slightly soluble in water but easily soluble in many organic solvents .
Therapeutic Utility
Benzamide derivatives have therapeutic utility . Benzamide derivatives are known to cure antipsychotic and antiemetic ailments . Owing to its neurotropic characteristics, this class of compounds finds use in imaging melanoma and melanoma metastases .
Mosquito Repellents
N,N-diethyl benzamide and N,N-diethyl 3-methyl benzamide are used in mosquito repellents .
Antipsychotic Drug
A benzamide derivative is used as an antipsychotic drug for many depressive disorders .
Antioxidant and Antibacterial Activities
Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been reported . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign .
properties
IUPAC Name |
3-amino-4-methoxy-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,12H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHEBFNONPUMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-methoxy-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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